TAAR1 Agonist Potency vs. Tyramine
N-Methyltyramine (NMT) acts as an agonist at human TAAR1 (hTAAR1) with an EC50 of 6.78 µM, as determined by SEAP reporter assay in HEK-293 cells. In direct head-to-head comparison within the same study, tyramine exhibited an EC50 of approximately 1–2 µM, indicating that NMT is approximately 3- to 6-fold less potent as a TAAR1 agonist than its parent compound tyramine [1]. The potency rank order among related amines was PEA > N-methylphenylethylamine > tyramine ≈ N,N-dimethylphenylethylamine ≥ NMT ≥ N,N-dimethyltyramine (hordenine) [1].
vs ~1–2 µM (tyramine)
3- to 6-fold difference
| Evidence Dimension | hTAAR1 agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.78 µM |
| Comparator Or Baseline | Tyramine EC50 ~1–2 µM; hordenine (N,N-dimethyltyramine) EC50 ≥ NMT; PEA EC50 < 1 µM |
| Quantified Difference | NMT is 3- to 6-fold less potent than tyramine; approximately equipotent to hordenine |
| Conditions | SEAP-based reporter assay in HEK-293 cells transiently expressing hTAAR1 [1] |
Why This Matters
The lower TAAR1 potency of NMT relative to tyramine is critical for researchers designing in vivo studies to avoid confounding central nervous system effects, and for formulators seeking a specific TAAR1 activation profile distinct from more potent agonists.
- [1] Ohta R, Inoue K, Kawahara T, Yamada Y, Yamada K. N-Methyltyramine, a Gastrin-releasing Factor in Beer, and Structurally Related Compounds as Agonists for Human Trace Amine-associated Receptor 1. Food Sci Technol Res. 2020;26(2):313-317. doi: 10.3136/fstr.26.313. View Source
